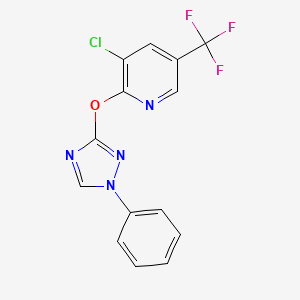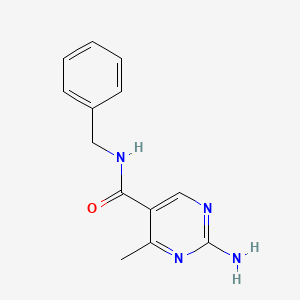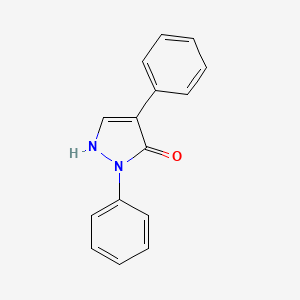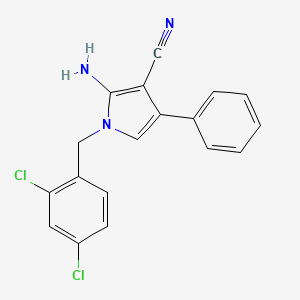
3-Chloro-2-(3-phenyl(2,3,5-triazolyloxy))-5-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Chloro-2-(3-phenyl(2,3,5-triazolyloxy))-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H8ClF3N4O and its molecular weight is 340.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
A novel series of 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, including derivatives of 3-Chloro-2-(3-phenyl(2,3,5-triazolyloxy))-5-(trifluoromethyl)pyridine, were synthesized using a microwave-assisted approach. This method provided an efficient synthesis route, with the compounds showing significant in vitro activity against various human bacterial pathogens and fungal strains (Jha & Ramarao, 2017).
Photophysical Properties of Heteroleptic Complexes
In a study investigating heteroleptic Ir(III) complexes, this compound was explored as a ligand. The introduction of various substituents, including fluorine and trifluoromethyl, was found to affect the emission energy and the ordering of the lowest excited triplet states of these complexes. This suggests a potential application in the study of luminescent materials and phosphorescence (Avilov et al., 2007).
Synthesis of Furo[3,2-c]pyridine Derivatives
Research on 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, closely related to this compound, revealed the potential for synthesizing various derivatives. These compounds were synthesized through a multi-step process, offering insights into novel chemical structures and reactions (Bradiaková et al., 2009).
Synthesis of Pyrazolo[4,3-c]pyridines
A study focused on the synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their oxides, revealing a method for generating these compounds. The approach involved a microwave-assisted treatment of related aldehydes with terminal alkynes, showcasing the compound's role in facilitating complex chemical reactions (Palka et al., 2014).
Propiedades
IUPAC Name |
3-chloro-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O/c15-11-6-9(14(16,17)18)7-19-12(11)23-13-20-8-22(21-13)10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXJRXUACXOFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B3036685.png)

![2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3036689.png)
![(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B3036690.png)
![1-[(3-Chlorophenyl)methyl]-3-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B3036691.png)
![1-[(4-Chlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one](/img/structure/B3036695.png)
![3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one](/img/structure/B3036696.png)

![3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036698.png)

![3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3036700.png)

![2-[(4-Chlorophenyl)sulfonyl]-5-(4-methylphenyl)-5-oxopentanamide](/img/structure/B3036703.png)
![1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol](/img/structure/B3036708.png)
